(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine
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Overview
Description
The compound “(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine” is an organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine” typically involves several steps:
Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative, which can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxyethanimine Group: This step involves the reaction of the indene derivative with hydroxylamine under specific conditions to form the hydroxyethanimine group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethanimine group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyethanimine group to an amine.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl and dimethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which “(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine: can be compared to other indene derivatives and hydroxyethanimine compounds.
Indene Derivatives: Compounds with similar indene structures but different substituents.
Hydroxyethanimine Compounds: Compounds with similar hydroxyethanimine groups but different core structures.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
5659-70-1 |
---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(NE)-N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C17H25NO/c1-11(18-19)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10,19H,7-8H2,1-6H3/b18-11+ |
InChI Key |
GXCYRUOTOFUODM-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
SMILES |
CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
Canonical SMILES |
CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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